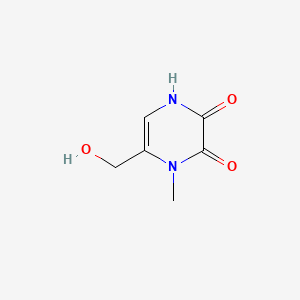

6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrazine ring with hydroxymethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione typically involves the reaction of appropriate pyrazine derivatives with hydroxymethylating agents under controlled conditions. One common method involves the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group onto the pyrazine ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired substitution occurs efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include carboxylated pyrazine derivatives, dihydropyrazine compounds, and various substituted pyrazines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in studies related to enzyme inhibition and as a probe for biological assays.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

N-(1-Carboxyethyl)-6-hydroxymethyl-pyridinium-3-ol: A taste enhancer with applications in the food industry.

1H-Pyrrolo[2,3-b]pyridine derivatives: Used as fibroblast growth factor receptor inhibitors in cancer therapy.

Uniqueness

6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Biological Activity

6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is a pyrazine derivative that has garnered attention for its potential biological activities. Pyrazines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C6H8N2O2

- IUPAC Name : this compound

The presence of the hydroxymethyl group and the diketone functionality in its structure may contribute to its reactivity and biological activity.

Antimicrobial Activity

Pyrazines are widely recognized for their antimicrobial properties. The compound this compound has shown potential against various microbial strains. Studies indicate that pyrazine derivatives can disrupt bacterial cell walls and interfere with metabolic processes.

- Case Study : A study reported that similar pyrazine compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the induction of oxidative stress in microbial cells, leading to cell death .

Anticancer Activity

Recent research highlights the anticancer potential of pyrazines. Compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

- Efficacy : In vitro studies showed that derivatives with similar structures had IC50 values ranging from 0.18 μM to 10.74 μM against different cancer cell lines such as MCF-7 (breast cancer) and BEL-7402 (liver cancer) . These compounds induced apoptosis and inhibited cell proliferation through mechanisms involving DNA damage response and modulation of autophagy-related proteins.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.18 | Apoptosis induction |

| Similar pyrazine derivative | BEL-7402 | 10.74 | DNA damage response |

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Pyrazine derivatives have been reported to modulate inflammatory pathways.

- Mechanism : The compound may inhibit NF-κB signaling pathways, reducing the secretion of pro-inflammatory cytokines like TNF-α . This action suggests its potential use in treating inflammatory conditions.

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Research indicates that at elevated concentrations, similar pyrazines can induce cytotoxic effects in mammalian cells.

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

5-(hydroxymethyl)-4-methyl-1H-pyrazine-2,3-dione |

InChI |

InChI=1S/C6H8N2O3/c1-8-4(3-9)2-7-5(10)6(8)11/h2,9H,3H2,1H3,(H,7,10) |

InChI Key |

IQKWUDOHFLKPAL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CNC(=O)C1=O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.